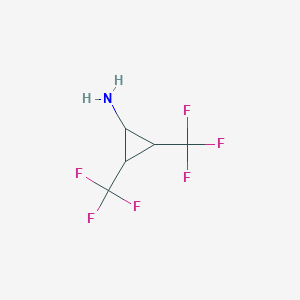

2,3-Bis(trifluoromethyl)cyclopropan-1-amine

Description

Properties

Molecular Formula |

C5H5F6N |

|---|---|

Molecular Weight |

193.09 g/mol |

IUPAC Name |

2,3-bis(trifluoromethyl)cyclopropan-1-amine |

InChI |

InChI=1S/C5H5F6N/c6-4(7,8)1-2(3(1)12)5(9,10)11/h1-3H,12H2 |

InChI Key |

XHURJIIQBRIVGW-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C1N)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation via Fluorinated Diazo Reagents

A modern and efficient approach to synthesize trifluoromethyl-substituted cyclopropanes involves transition-metal-catalyzed cyclopropanation of alkenes using fluorinated diazo compounds as carbene precursors. This method is particularly useful for introducing trifluoromethyl groups geminally on the cyclopropane ring.

Fluorinated Carbene Precursor Synthesis: The diazo reagent diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate, which contains trifluoromethyl and difluoromethylphosphonate groups, can be synthesized in three steps starting from an N-protected amine, followed by deprotection and diazotization.

Cyclopropanation Reaction Conditions: Copper(I) iodide (CuI) is used as a catalyst in toluene at reflux temperature (~111 °C) under an inert atmosphere. The diazo reagent reacts with terminal alkenes to form cyclopropanes bearing trifluoromethyl substituents in moderate to good yields (28–74%) depending on the substrate.

| Entry | Catalyst | Time (h) | Temp (°C) | Solvent | Conversion Rate (%) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Rhodium(II) acetate dimer (Rh2(OAc)4) | 5 | 111 | Toluene | No reaction | - |

| 2 | Rhodium(II) acetate dimer (Rh2(OAc)4) | 3 | 40 | DCM | No reaction | - |

| 3 | Copper(I) iodide (CuI) | 3 | 40 | DCM | No reaction | - |

| 4 | Copper(I) iodide (CuI) | 1 | 111 | Toluene | 42 | - |

| 5 | Copper(I) iodide (CuI) | 2 | 111 | Toluene | 59 | - |

| 6 | Copper(I) iodide (CuI) | 3.5 | 111 | Toluene | 100 | 74 |

| 7 | None (UV irradiation) | 24 | 40 | DCM | No reaction | - |

Note: DCM = dichloromethane; n.r. = no reaction.

- Substrate Scope: The method is applicable to a variety of styrenes and terminal aliphatic alkenes, with electron-donating substituents on the aromatic ring generally improving yields and reaction rates. Diastereoselectivity varies with substrates, often yielding mixtures of diastereomers with a slight preference for the trans isomer.

Alternative Synthetic Routes

Deoxofluorination of Dicarboxylic Acids: Earlier methods include the deoxofluorination of corresponding dicarboxylic acids using reagents like sulfur tetrafluoride to introduce trifluoromethyl groups at geminal positions on the cyclopropane ring.

Thiophilic Ring-Opening Reactions: Ring-opening reactions of donor-substituted furans with bis(trifluoromethyl)-substituted ethylenes have also been explored, though these methods are less commonly employed due to lower selectivity and harsher conditions.

Regio- and Diastereoselective Carbometalation: Cyclopropenes substituted with trifluoromethyl groups can undergo carbometalation to yield trifluoromethylcyclopropanes with control over regio- and stereochemistry, providing an alternative synthetic route.

The copper(I) iodide-catalyzed cyclopropanation proceeds via generation of a metal-carbene intermediate from the diazo compound. This intermediate then undergoes [2+1] cycloaddition with the alkene substrate.

Density functional theory (DFT) calculations support the formation of the trans diastereomer as the major product due to favorable transition state energetics and steric interactions.

Coordination of amine groups in substrates can influence diastereoselectivity by stabilizing specific metallocarbene intermediates.

| Method | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Copper(I) iodide-catalyzed cyclopropanation with fluorinated diazo reagent | CuI catalyst, toluene, reflux, terminal alkenes | 28–74 | Mild conditions, good substrate scope |

| Deoxofluorination of dicarboxylic acids | Sulfur tetrafluoride, dicarboxylic acid precursors | Variable | Harsh reagents, less selective |

| Thiophilic ring-opening reactions | Donor-substituted furans, bis(trifluoromethyl)ethylenes | Moderate | Complex reaction pathway |

| Carbometalation of trifluoromethylcyclopropenes | Metal catalysts, trifluoromethylcyclopropenes | Moderate to good | Regio- and diastereoselective |

The preparation of 2,3-Bis(trifluoromethyl)cyclopropan-1-amine is best achieved via copper(I) iodide-catalyzed cyclopropanation of alkenes using bench-stable fluorinated diazo reagents. This method offers a balance of yield, selectivity, and operational simplicity. Alternative methods exist but often involve harsher conditions or less control over stereochemistry. Ongoing research continues to optimize these synthetic routes and expand substrate scope for applications in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(trifluoromethyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce amides or other derivatives.

Scientific Research Applications

Based on the provided search results, here's what is known about the applications of compounds related to "2,3-Bis(trifluoromethyl)cyclopropan-1-amine":

Synthesis and Resolution of Cyclopropanecarboxylic Acids

- Preparation of Enantiomers The search results discuss processes for preparing cyclopropanecarboxylic acids, specifically (1R,3R)- and (1S,3S)-2,2-dihalo-3-(substituted phenyl)cyclopropanecarboxylic acids . The process involves resolving racemic trans-2,2-dichloro-3-(substituted phenyl)cyclopropanecarboxylic acids into their (1R,3R)- and (1S,3S)-enantiomers using a chiral amine to form a crystalline diastereomeric amine salt. This salt is then treated with an acid to generate the resolved enantiomer .

- Resolving Agents (S)-2-amino-3-phenylpropanamide can be used as a resolving agent . (S)-1-phenylethanamine in acetonitrile and acetone solvents can resolve the (1R,3R)-enantiomer from racemic trans-2,2-dichloro-3-(3-trifluoromethyl-4-fluorophenyl)cyclopropane-1-carboxylic acid .

Synthesis of α-Trifluoromethyl Amines

- Biocatalytic Strategy A biocatalytic strategy has been developed for the synthesis of enantioenriched α-trifluoromethyl amines through asymmetric N–H carbene insertion . This involves using a metalloprotein scaffold that has been redesigned through protein and substrate engineering .

- Enantioselectivity By varying the diazo reagent, the enantioselectivity of the enzyme can be inverted to produce opposite enantiomers with high enantiomeric ratios (er) . The method is applicable to a range of aryl amine substrates and can provide access to β-trifluoromethyl-β-amino alcohols and halides .

Diaziridine Formation and Transformations

- Trends in Diaziridine Chemistry Research is being done on diaziridines, which are three-membered heterocycles containing two nitrogen atoms . Studies include structural determination, including N-N or C-N bond lengths .

- Synthesis of Diazirines Ketones can be transformed into diaziridines, which can then form 15N2-diazirine molecular tags for NMR and MRI . Spirocyclic diazirines can also be synthesized, involving multiple steps including oximation, tosylation, and oxidation .

Preparation of Bis(trifluoromethyl)amine

- Reaction with Hydrogen Fluoride Bis(trifluoromethyl)amine can be prepared by heating a reaction mixture of hydrogen fluoride and a cyanogen compound . For example, reacting cyanuric fluoride with hydrogen fluoride at specific temperatures yields bis(trifluoromethyl)amine .

- Using Cyanogen Halide Precursors Precursors of cyanogen halides can be used in the process. For instance, sodium cyanide, hydrogen fluoride, and chlorine can be reacted to produce bis(trifluoromethyl)amine . Similarly, sodium thiocyanate, hydrogen fluoride, and chlorine can be used .

Mechanism of Action

The mechanism by which 2,3-Bis(trifluoromethyl)cyclopropan-1-amine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to stronger binding interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares 2,3-Bis(trifluoromethyl)cyclopropan-1-amine with structurally related fluorinated amines:

Key Observations:

- Fluorine Content: The target compound’s two -CF₃ groups confer exceptional electron-withdrawing effects and lipophilicity compared to mono-fluorinated analogs like the (1R,2S)-difluorophenyl derivative .

- Ring Strain: The cyclopropane ring in the target compound enhances reactivity compared to non-cyclic amines (e.g., 1-cyclohexyl-3,3,3-trifluoropropan-1-amine) .

- Chirality : Unlike (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine , the target compound lacks chiral centers but shares steric constraints.

Stability and Reactivity

- Thermal Stability : Cyclopropane derivatives with -CF₃ groups (e.g., 2,3-bis(trifluoromethyl)thiophene in ) exhibit stability under photolytic conditions, suggesting similar resilience in the target compound.

- Basicity : The amine’s basicity is reduced due to electron withdrawal by -CF₃ groups, contrasting with less fluorinated analogs like 1-cyclohexyl-3,3,3-trifluoropropan-1-amine .

- Synthetic Challenges : Synthesis of bis(trifluoromethyl)cyclopropanes often requires specialized fluorination reagents, as seen in multi-step protocols for related pyrrolidine derivatives .

Biological Activity

2,3-Bis(trifluoromethyl)cyclopropan-1-amine is a fluorinated cyclopropane derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of trifluoromethyl groups in this compound enhances its lipophilicity and stability, which can significantly influence its interaction with biological systems.

- Molecular Formula : C5H5F6N

- Molecular Weight : 193.09 g/mol

- Structure : The compound features a cyclopropane ring with two trifluoromethyl groups at the 2 and 3 positions and an amine group at the 1 position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl groups improve the compound's binding affinity to hydrophobic regions of proteins, while the amine group can participate in hydrogen bonding and ionic interactions. This combination allows for modulation of enzyme activity, receptor binding, and other biochemical pathways.

Biological Activities

Recent studies have explored the biological activities of this compound, highlighting several key areas:

- Antimicrobial Activity : Research indicates that fluorinated compounds, including this cyclopropane derivative, exhibit potent antimicrobial properties. The presence of trifluoromethyl groups can enhance the efficacy against various pathogens.

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may act as a suicide inhibitor for certain PLP-dependent enzymes, which are crucial in amino acid metabolism.

Case Studies

- Enantioselective Synthesis : A study demonstrated the enantioselective synthesis of α-trifluoromethyl amines using biocatalytic methods involving this compound as a precursor. This approach highlighted the compound's utility in producing enantioenriched products relevant to drug development .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of this compound reveal improved metabolic stability compared to non-fluorinated analogs. These studies suggest that the trifluoromethyl groups contribute to reduced clearance rates and enhanced bioavailability .

Comparative Analysis

The following table summarizes key comparisons between this compound and similar compounds:

| Compound Name | Molecular Weight | Biological Activity | Key Features |

|---|---|---|---|

| This compound | 193.09 g/mol | Antimicrobial, Enzyme Inhibitor | Trifluoromethyl groups enhance lipophilicity |

| 2,2-Bis(trifluoromethyl)cyclopropan-1-amine | 193.09 g/mol | Limited studies available | Similar structure but different substitution |

| Cyclopropanamine Derivatives | Varies | Varies | Diverse biological activities based on substituents |

Q & A

Q. What are the most effective synthetic routes for preparing 2,3-Bis(trifluoromethyl)cyclopropan-1-amine, and how can reaction conditions be optimized to enhance yield and purity?

Methodological Answer: Synthesis of strained cyclopropane derivatives often involves [2+1] cycloaddition reactions. For example, trifluoromethyl-substituted cyclopropanes can be synthesized via transition metal-catalyzed cyclopropanation of alkenes using diazo reagents. Evidence from structurally related compounds, such as 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride (CAS: 35501-83-8), suggests the use of halogenated precursors and amine-functionalized intermediates under controlled conditions (e.g., low temperature, inert atmosphere) to minimize side reactions . Optimization may involve adjusting stoichiometry, catalyst loading (e.g., Ru-based catalysts as in ), or solvent polarity. Purification via column chromatography or recrystallization is critical, as trifluoromethyl groups can complicate phase separation.

Table 1: Example Synthetic Routes for Related Cyclopropanamine Derivatives

Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

Methodological Answer:

- 19F NMR Spectroscopy : Critical for identifying trifluoromethyl groups, as their distinct chemical shifts (δ ≈ -60 to -70 ppm) confirm substitution patterns. Quantitative 19F NMR (as in for 3,5-bis(trifluoromethyl)benzoic acid) can assess purity .

- X-ray Crystallography : Resolves stereochemistry and ring strain effects, especially if single crystals are obtained.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, particularly for isotopic patterns of fluorine (e.g., ’s exact mass analysis for bis(trifluoromethyl) metabolites) .

- IR Spectroscopy : Confirms amine functional groups via N-H stretching (~3300 cm⁻¹).

Advanced Research Questions

Q. How do the electronic and steric effects of bis(trifluoromethyl) groups influence the reactivity of the cyclopropane ring in nucleophilic or electrophilic reactions?

Methodological Answer: The strong electron-withdrawing nature of CF3 groups increases ring strain and polarizes the cyclopropane C-C bonds, enhancing susceptibility to ring-opening reactions. For example:

- Nucleophilic Attack : Amine lone pairs may participate in ring-opening under acidic conditions. Computational studies (e.g., DFT calculations) can map electron density distributions and predict reactive sites.

- Electrophilic Substitution : Steric hindrance from CF3 groups may direct electrophiles to less hindered positions. Competitive experiments with isotopic labeling (e.g., deuterated analogs in ) could validate mechanistic pathways .

Table 2: Reactivity Comparison of CF3-Substituted vs. Non-Substituted Cyclopropanes

| Reaction Type | CF3-Substituted Cyclopropane | Non-Substituted Cyclopropane |

|---|---|---|

| Ring-opening energy | Lower (due to strain) | Higher |

| Electrophilic sites | Sterically hindered | Uniform distribution |

Q. Are there documented contradictions in thermal stability data for this compound, and how can such discrepancies be resolved?

Methodological Answer: Discrepancies may arise from differences in purity assessment (e.g., HPLC vs. NMR in ) or decomposition under analytical conditions . Resolution strategies include:

- Thermogravimetric Analysis (TGA) : Measures weight loss during controlled heating.

- Differential Scanning Calorimetry (DSC) : Detects phase transitions and exothermic decomposition events.

- Accelerated Stability Testing : Exposes the compound to elevated temperatures/humidity (per ICH guidelines) and monitors degradation products via LC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.